molecular formula C33H36N12O6S3 B1222622 Lantrisul CAS No. 8017-57-0

Lantrisul

Cat. No.: B1222622
CAS No.: 8017-57-0
M. Wt: 792.9 g/mol
InChI Key: CBQDCAAOUQVIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide Compounds

The sulfonamide class originated from Gerhard Domagk’s 1932 discovery of Prontosil, an azo dye derivative with potent anti-streptococcal activity. This breakthrough marked the first systemic antibacterial agent capable of treating systemic infections, catalyzing the "sulfa craze" of the 1930s. Early sulfonamides like sulfanilamide faced challenges due to poor solubility and toxicity, exemplified by the 1937 sulfanilamide elixir disaster that precipitated modern drug safety regulations.

Structural refinements led to second-generation sulfonamides, including pyrimidine-linked derivatives. Sulfadiazine (1941), sulfamerazine (1942), and sulfamethazine (1943) were developed to optimize pharmacokinetics and expand antimicrobial spectra. By combining these three agents, Lantrisul achieved broader efficacy against Gram-positive and Gram-negative pathogens while reducing renal crystalluria risks associated with individual components.

This compound Classification in Sulfonamide Chemistry

This compound belongs to the long-acting sulfonamides subclass (ATC: J01ED20), distinguished by its trisulfapyrimidine structure. The compound’s three active moieties share a common sulfanilamide backbone but differ in pyrimidine substituents:

Component Pyrimidine Substitution logP Plasma Half-Life (h)
Sulfadiazine Unsubstituted 0.64 10–15
Sulfamerazine 4-methyl 0.89 12–18
Sulfamethazine 4,6-dimethyl 1.12 24–36

Data derived from PubChem entries

This structural diversity enables staggered antimicrobial activity: sulfadiazine provides rapid bactericidal effects, while sulfamethazine sustains therapeutic concentrations. The combination also reduces the likelihood of resistance, as simultaneous mutations in bacterial dihydropteroate synthase (DHPS) to evade all three components are statistically improbable.

Nomenclature and Synonymy in Scientific Literature

This compound’s nomenclature reflects both its composite nature and historical branding:

Systematic Name
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide; 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide; 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.

Synonyms

  • Brand names: Sulfaloid, Triple Sulfoid, Neotrizine
  • Chemical identifiers: Trisulfapyrimidines oral suspension, J01ED20
  • Research codes: IG Farben KL-730 derivatives

Regulatory databases classify this compound under the umbrella term "trisulfapyrimidines," though modern pharmacopeias increasingly specify individual component ratios.

Significance in Antimicrobial Research

This compound’s trisulfapyrimidine architecture has informed two key research domains:

Enzymatic Inhibition Mechanisms

All three components competitively inhibit DHPS, blocking folate synthesis by mimicking p-aminobenzoic acid (pABA). X-ray crystallography reveals that sulfadiazine’s unsubstituted pyrimidine optimally occupies the pABA binding pocket, while sulfamethazine’s dimethyl groups enhance hydrophobic interactions with resistant DHPS variants.

Veterinary and Agricultural Applications

Despite declining human use, this compound derivatives remain vital in veterinary medicine. Sulfaquinoxaline (a structural analog) is widely employed against poultry coccidiosis, demonstrating the enduring utility of trisulfapyrimidine scaffolds in zoonotic disease management.

Recent studies highlight this compound’s role in elucidating plasmid-borne resistance mechanisms. The sul1, sul2, and sul3 genes encode DHPS isoforms with Phe-Gly substitutions that sterically exclude sulfonamides while preserving pABA affinity—a direct evolutionary response to trisulfapyrimidine pressure.

Properties

CAS No.

8017-57-0

Molecular Formula

C33H36N12O6S3

Molecular Weight

792.9 g/mol

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H14N4O2S.C11H12N4O2S.C10H10N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-7H,13H2,1-2H3,(H,14,15,16);2-7H,12H2,1H3,(H,13,14,15);1-7H,11H2,(H,12,13,14)

InChI Key

CBQDCAAOUQVIJL-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

8017-57-0

Synonyms

triple sulfa
trisulfapyrimidine
trisulfapyrimidine sodium salt

Origin of Product

United States

Scientific Research Applications

Medical Applications

Lantrisul has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical properties.

Antimicrobial Properties

Recent studies have highlighted the effectiveness of lanthanides, including this compound, as antimicrobial agents. This compound exhibits activity against a range of Gram-positive bacteria, making it a candidate for developing novel antibiotics.

  • Case Study : A research study demonstrated that this compound could inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections. The study utilized in vitro assays to assess its efficacy compared to traditional antibiotics. Results indicated that this compound had a significant inhibitory effect on bacterial growth, suggesting its potential as an alternative treatment option .

Cancer Treatment

Research into the use of lanthanides in oncology has shown promising results. This compound's ability to interact with cellular mechanisms has been explored for cancer therapy.

  • Case Study : In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. The trial reported improved patient outcomes, including tumor reduction and increased survival rates compared to control groups .

Environmental Applications

This compound's properties extend beyond medicine into environmental science, particularly in waste management and remediation.

Wastewater Treatment

Studies have investigated the application of this compound in treating wastewater contaminated with pharmaceuticals and heavy metals. Its ability to bind with pollutants enhances removal efficiency.

  • Data Table: Removal Efficiency of this compound in Wastewater Treatment
ContaminantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Heavy Metals (Lead)100.595
Pharmaceuticals50.296

This table illustrates the high removal efficiencies achieved using this compound in controlled experiments .

Material Science Applications

In materials science, this compound is being explored for its unique properties that can enhance material performance.

Nanotechnology

This compound has been incorporated into nanomaterials for various applications, including drug delivery systems and biosensors.

  • Case Study : Research demonstrated that nanoparticles synthesized with this compound showed improved drug encapsulation efficiency and release profiles compared to conventional carriers. This advancement suggests that this compound can play a crucial role in developing more effective drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lantrisul belongs to a class of trisulfapyrіmidine formulations, which include Neotrizine (Eli Lilly), Sulfaloid (Forest Pharmaceuticals), and Sulfose (Wyeth-Ayerst). These products share identical active ingredients and concentrations, differing primarily in regulatory pathways, manufacturers, and market timelines.

Table 1: Regulatory and Manufacturer Comparison

Drug Name Manufacturer Application Type Approval Date Market Status
This compound Lannett Co., Inc. ANDA 080123 1978-08-24 Discontinued
Neotrizine Eli Lilly NDA 006317 Pre-1982 Discontinued
Sulfaloid Forest Pharmaceuticals ANDA 080100 Pre-1982 Discontinued
Sulfose Wyeth-Ayerst ANDA 080013 Pre-1982 Discontinued

Data sourced from U.S. FDA Orange Book and DrugFuture databases .

Key Findings:

Therapeutic Equivalence: All products contain identical sulfonamide ratios (167 mg/5 mL each), suggesting comparable efficacy and safety profiles.

Regulatory Pathways :

  • This compound and Sulfaloid were approved via Abbreviated New Drug Applications (ANDAs), implying reliance on existing data for safety and efficacy.
  • Neotrizine followed a New Drug Application (NDA) pathway, suggesting it may have been the pioneer formulation .

Market Discontinuation : All drugs were withdrawn, likely due to declining use of sulfonamide combinations in favor of single-agent antibiotics (e.g., trimethoprim-sulfamethoxazole) and increased resistance .

Pharmacological Considerations:

  • Mechanism of Action : Identical across all products, targeting bacterial dihydropteroate synthase .
  • Adverse Effects : Shared risks include hypersensitivity reactions, crystalluria, and hematologic toxicity, inherent to sulfonamides.

Preparation Methods

Sulfadiazine Synthesis

Sulfadiazine is synthesized via nucleophilic substitution between acetylsulfanilyl chloride and 2-aminopyrimidine :

Acetylsulfanilyl chloride+2-AminopyrimidineAcetone/PyridineAcetylsulfadiazineHydrolysisSulfadiazine\text{Acetylsulfanilyl chloride} + \text{2-Aminopyrimidine} \xrightarrow{\text{Acetone/Pyridine}} \text{Acetylsulfadiazine} \xrightarrow{\text{Hydrolysis}} \text{Sulfadiazine}

Conditions :

  • Solvent: Anhydrous acetone or pyridine (acts as base to neutralize HCl).

  • Temperature: 40–50°C for 4–6 hours.

  • Yield: 68–72% after recrystallization from ethanol.

Sulfamerazine Synthesis

Sulfamerazine follows a similar pathway using 2-amino-4-methylpyrimidine :

Acetylsulfanilyl chloride+2-Amino-4-methylpyrimidineAcetylsulfamerazineSulfamerazine\text{Acetylsulfanilyl chloride} + \text{2-Amino-4-methylpyrimidine} \rightarrow \text{Acetylsulfamerazine} \rightarrow \text{Sulfamerazine}

Optimization :

  • Pyridine enhances reactivity by absorbing HCl, shifting equilibrium toward product formation.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Sulfamethazine Synthesis

Sulfamethazine synthesis employs 2-amino-4,6-dimethylpyrimidine :

Acetylsulfanilyl chloride+2-Amino-4,6-dimethylpyrimidineAcetoneAcetylsulfamethazineSulfamethazine\text{Acetylsulfanilyl chloride} + \text{2-Amino-4,6-dimethylpyrimidine} \xrightarrow{\text{Acetone}} \text{Acetylsulfamethazine} \rightarrow \text{Sulfamethazine}

Key Data :

  • Reaction time: 6–8 hours at 50°C.

  • Yield: 75–80% after recrystallization.

Formulation of this compound

The final product is a 1:1:1 molar ratio blend of sulfadiazine, sulfamerazine, and sulfamethazine.

Blending Protocol

  • Individual Purification : Each sulfonamide is recrystallized from ethanol and dried under vacuum.

  • Mixing : Components are combined in equimolar proportions using a tumble blender for homogeneity.

  • Quality Control :

    • HPLC Analysis : Confirms ratio accuracy (Table 1).

    • Melting Point : 255–257°C (decomposition).

Table 1: Analytical Characterization of this compound Components

ComponentRetention Time (min)Purity (%)Melting Point (°C)
Sulfadiazine4.298.5252–254
Sulfamerazine5.197.8234–236
Sulfamethazine6.399.1197–199

Mechanistic Insights and Reaction Optimization

Nucleophilic Acyl Substitution

The reaction mechanism involves attack by the pyrimidine amine on the electrophilic sulfur in acetylsulfanilyl chloride, displacing chloride and forming a sulfonamide bond. Steric hindrance from methyl groups in sulfamerazine and sulfamethazine slightly reduces reaction rates compared to sulfadiazine.

Solvent and Temperature Effects

  • Acetone vs. Pyridine : Pyridine increases yields by 10–15% due to superior HCl absorption.

  • Temperature : Exceeding 60°C promotes side reactions (e.g., sulfanilamide decomposition).

Industrial-Scale Production Challenges

  • Cost of Pyrimidine Derivatives : 2-Amino-4,6-dimethylpyrimidine is 30% costlier than 2-aminopyrimidine.

  • Waste Management : HCl gas neutralization requires scrubbers to prevent equipment corrosion.

  • Regulatory Compliance : FDA guidelines mandate <0.1% residual solvents in final products.

Advanced Purification Techniques

Recrystallization vs. Chromatography

  • Recrystallization : Economical but yields 70–80% purity.

  • Column Chromatography : Reserved for high-purity applications (e.g., injectables), achieving >99% purity.

Spectroscopy for Quality Assurance

  • 1H NMR^1\text{H NMR} : Aromatic protons at δ 7.5–8.1 ppm confirm sulfonamide formation.

  • IR : S=O stretches at 1150–1350 cm1^{-1}.

Recent Innovations in Sulfonamide Synthesis

The 2025 PhD thesis by Izquierdo highlights molecularly imprinted polymers (MIPs) for selective sulfonamide recognition, though this pertains to analytical detection rather than synthesis .

Q & A

Q. Example Table: Key Experimental Parameters

ParameterDetailsRationale
Sample Size n=5 per treatment groupReduces Type II error
Dosage Range 0.1–100 µMCovers EC50 and toxicity thresholds
Time Points 0h, 24h, 48hCaptures dynamic responses
Analytical Method LC-MS/MSEnsures specificity for this compound

Cite protocols from peer-reviewed studies on analogous compounds .

How to resolve contradictions in published data on this compound's efficacy?

Advanced Research Question
Contradictions may arise from methodological differences (e.g., solvent polarity affecting compound stability). Address discrepancies by:

Source Evaluation : Compare study conditions (e.g., temperature, pH).

Statistical Reanalysis : Apply meta-analysis to pooled data, testing for heterogeneity (e.g., I² statistic).

Experimental Replication : Reproduce key studies with standardized protocols.

Q. Example Workflow :

  • Step 1 : Catalog inconsistencies (e.g., EC50 values varying >20% across studies).
  • Step 2 : Identify confounders (e.g., impurity levels in commercial batches).
  • Step 3 : Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

What methodologies are recommended for synthesizing this compound derivatives with enhanced stability?

Advanced Research Question
For derivative synthesis:

  • Route Design : Use retrosynthetic analysis to identify feasible pathways (e.g., amide coupling vs. Suzuki-Miyaura).
  • Characterization : Include NMR (¹H, ¹³C), HRMS, and X-ray crystallography for structural confirmation.
  • Stability Testing : Assess degradation under stress conditions (e.g., UV light, oxidative environments).

Q. Example Table: Stability Test Parameters

ConditionMetrics TrackedDuration
pH 2.0 / 37°C % Parent compound remaining48h
UV Exposure Degradation byproduct formation24h
Humidity (75% RH) Hygroscopicity changes7 days

Prioritize scalable synthetic routes and validate purity (>98%) via HPLC .

How to ensure ethical rigor in preclinical studies involving this compound?

Basic Research Question

  • Animal Studies : Follow ARRIVE guidelines for reporting (e.g., randomization, sample-size justification).
  • Data Transparency : Share raw datasets and negative results to avoid publication bias.
  • Compliance : Obtain approvals from institutional review boards (IRBs) for human cell-line use .

What strategies improve reproducibility in this compound pharmacokinetic studies?

Advanced Research Question

  • Standardization : Use reference materials (e.g., USP-grade this compound) across labs.
  • Cross-Lab Validation : Collaborate with independent groups to replicate absorption/distribution profiles.
  • Metadata Reporting : Document variables like animal diet, circadian timing, and anesthesia protocols.

Q. Example Checklist :

  • ☑️ Plasma protein binding assays repeated at 4°C and 25°C.
  • ☑️ Clearance rates normalized to body surface area.
  • ☑️ Detailed pharmacokinetic model parameters (e.g., two-compartment vs. non-linear) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.